molecular formula C11H18N2 B11074214 octahydro-2H-quinolizin-1-ylacetonitrile

octahydro-2H-quinolizin-1-ylacetonitrile

Cat. No.: B11074214
M. Wt: 178.27 g/mol
InChI Key: OIQLDCGCWJGORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE is a nitrogen-containing heterocyclic compound. This compound is part of the quinolizidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE consists of a quinolizidine ring system fused with an acetonitrile group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE can be compared with other quinolizidine derivatives:

    Quinolizidine: A basic structure with similar biological activities.

    Lupinine: Known for its use in medicinal chemistry.

    Sparteine: Used as a chiral ligand in asymmetric synthesis.

The uniqueness of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE lies in its specific functional groups and the resulting chemical reactivity, which allows for a wide range of applications in various fields .

Properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQLDCGCWJGORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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